molecular formula C17H18FNO2S B1680702 Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)- CAS No. 298690-60-5

Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-

Cat. No. B1680702
M. Wt: 319.4 g/mol
InChI Key: DAEHFYNGSSBGSS-UHFFFAOYSA-N
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Description

The compound “Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-” is a type of impurity standard . It is also known as 2-(4-fluorophenyl)pyrrolidine .


Molecular Structure Analysis

The molecular formula of this compound is C10H12FN . The molecular weight is 165.21 g/mol . For a more detailed molecular structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . For more detailed physical and chemical properties, you may refer to resources like PubChem .

Scientific Research Applications

Material Science and Polymer Chemistry

  • Fluorinated Polyamides Synthesis : Research has shown that new diamines containing pyridine and trifluoromethylphenyl groups can be synthesized and used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous, soluble in organic solvents, and can be cast into transparent, flexible films with low dielectric constants, indicating potential applications in electronic materials (Xiao-Ling Liu et al., 2013).

Organic Synthesis and Catalysis

  • Enantioselective Aldol Reactions : A study demonstrated that fluorous (S) pyrrolidine sulfonamide serves as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused without significant loss of activity, pointing to its utility in sustainable chemistry practices (L. Zu et al., 2008).
  • Stereoselective Michael Addition : The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes has been shown to produce γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, highlighting its potential in asymmetric synthesis (K. Singh et al., 2013).

Chemical Sensing and Fluorescence

  • Chemosensors for Metal Ions : A novel chemosensor based on pyrrolidine and bipyridyl-dansyl has been developed for selective ratiometric and colorimetric detection of Al(3+) ions. This highlights the role of pyrrolidine derivatives in the design of selective sensors for environmental and biological monitoring (D. Maity & T. Govindaraju, 2010).

Medicinal Chemistry and Drug Design

  • RORγt Inverse Agonists : Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones led to the discovery of selective, orally active RORγt inverse agonists. These compounds demonstrate potential for treating inflammatory diseases by inhibiting IL-17 production, underscoring the therapeutic applications of pyrrolidine derivatives (J. Duan et al., 2019).

properties

IUPAC Name

(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEHFYNGSSBGSS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652763
Record name (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-

CAS RN

298690-60-5
Record name (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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The title compound, off-white solid, m.p. 128° C. and MS: m/e=319 (M+) was prepared in accordance with the general method of example 1e from (RS)-2-(4-fluoro-phenyl)-pyrrolidine and toluene-4-sulfonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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